molecular formula C20H20N2O4S2 B2527213 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide CAS No. 637319-05-2

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylbutanamide

Cat. No. B2527213
CAS RN: 637319-05-2
M. Wt: 416.51
InChI Key: BADKQQIPCCCSDD-SAPNQHFASA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s important to note that enzymes play a crucial role in accelerating chemical reactions . Machine learning-based models have been developed to classify enzymatic reactions, which could potentially be applied to this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its composition, structure, and the changes it undergoes during reactions with other substances . Unfortunately, specific physical and chemical properties of this compound were not found in the available resources.

Scientific Research Applications

Bioactive Furan Derivatives in Medicinal Chemistry

Furan-Substituted Nucleobases and Nucleosides

Compounds featuring furan units, such as furanyl- or thienyl-substituted nucleobases and nucleosides, demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These compounds are explored for their potential in optimizing activity and selectivity by bioisosteric replacement of aryl substituents with heteroaryl ones, indicating the versatility of furan derivatives in drug design and development (Ostrowski, 2022).

Plant Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives such as 5-Hydroxymethylfurfural (HMF) underscores the renewable and sustainable approach to accessing polymers, functional materials, and fuels. This research signifies the application potential of furan derivatives in the chemical industry as alternatives to non-renewable hydrocarbon sources, demonstrating their role in the development of sustainable materials and energy sources (Chernyshev et al., 2017).

Arylmethylidenefuranones Chemistry

Arylmethylidene derivatives of 3H-furan-2-ones engage in reactions with various nucleophiles, leading to a wide array of compounds with potential biological activities. This versatility underscores the importance of furan derivatives in synthesizing novel compounds with potential therapeutic applications, ranging from amides and pyrrolones to benzofurans and furopyridines (Kamneva et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that any chemical compound should be handled with appropriate safety measures to mitigate potential risks .

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c23-12-11-21(15-6-2-1-3-7-15)18(24)9-4-10-22-19(25)17(28-20(22)27)14-16-8-5-13-26-16/h1-3,5-8,13-14,23H,4,9-12H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKQQIPCCCSDD-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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